5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid

描述

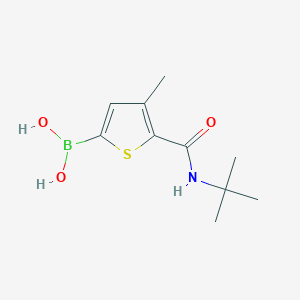

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is a boronic acid derivative featuring a thiophene core substituted with a methyl group at position 4 and a tert-butylcarbamoyl group at position 5. Its IUPAC name reflects the precise arrangement of functional groups: the boronic acid (-B(OH)₂) is attached to the thiophene ring at position 2, while the bulky tert-butylcarbamoyl moiety (-NHCO-tBu) at position 5 introduces steric and electronic effects. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners. The tert-butylcarbamoyl group enhances solubility in organic solvents and may stabilize intermediates during reactions .

属性

分子式 |

C10H16BNO3S |

|---|---|

分子量 |

241.12 g/mol |

IUPAC 名称 |

[5-(tert-butylcarbamoyl)-4-methylthiophen-2-yl]boronic acid |

InChI |

InChI=1S/C10H16BNO3S/c1-6-5-7(11(14)15)16-8(6)9(13)12-10(2,3)4/h5,14-15H,1-4H3,(H,12,13) |

InChI 键 |

OPVNIQMLRFNQPH-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=C(S1)C(=O)NC(C)(C)C)C)(O)O |

产品来源 |

United States |

准备方法

Starting Material Preparation

The synthesis often starts with a suitably substituted thiophene derivative, for example, 5-(tert-butylcarbamoyl)-4-methylthiophene or its halogenated analog (e.g., 5-(tert-butylcarbamoyl)-4-methyl-2-bromothiophene). The tert-butylcarbamoyl group can be introduced by acylation of an amino-substituted thiophene precursor with tert-butyl isocyanate or via carbamoylation reactions.

Representative Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Preparation of 5-(tert-butylcarbamoyl)-4-methyl-2-bromothiophene | Bromination of 5-(tert-butylcarbamoyl)-4-methylthiophene using NBS in DMF at 0 °C to room temp | 70-85% | Selective bromination at 2-position |

| Metal-halogen exchange and borylation | n-BuLi (1.1 eq), THF, -78 °C, 1 h; then B(OMe)3 or B2pin2, room temp, 2 h | 60-75% | Quench with aqueous acid to yield boronic acid |

| Pd-catalyzed borylation (alternative) | Pd(dppf)Cl2 (5 mol%), B2pin2 (1.2 eq), KOAc (3 eq), dioxane, 80-100 °C, 12-24 h | 50-70% | Avoids organolithium reagents; inert atmosphere required |

Analytical Characterization

Typical characterization data for the final product include:

- NMR Spectroscopy : ^1H NMR shows characteristic signals for the methyl group (~2.3 ppm), tert-butyl group (~1.3 ppm, singlet), and aromatic thiophene protons. Boronic acid hydroxyl protons often appear broad or exchangeable.

- Mass Spectrometry : Molecular ion peak at m/z 241.12 corresponding to C10H16BNO3S.

- Melting Point : Generally reported in the range consistent with purity and literature values.

- Purity : Confirmed by HPLC or TLC, typically >95%.

Research Findings and Notes

- The tert-butylcarbamoyl group is stable under the lithiation and borylation conditions, allowing selective functionalization without deprotection or side reactions.

- The boronic acid functionality enables efficient Suzuki-Miyaura cross-coupling, making this compound a valuable intermediate in medicinal chemistry and material science.

- Alternative borylation methods under milder conditions are under investigation to improve yields and scalability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Metal-Halogen Exchange + Borylation | 5-(tert-butylcarbamoyl)-4-methyl-2-bromothiophene | n-BuLi, B(OMe)3 | THF, -78 °C to RT | 60-75% | High regioselectivity; well-established | Requires low temp, air-sensitive reagents |

| Pd-Catalyzed Borylation | 5-(tert-butylcarbamoyl)-4-methyl-2-bromothiophene | Pd(dppf)Cl2, B2pin2, KOAc | Dioxane, 80-100 °C | 50-70% | Milder conditions; scalable | Longer reaction times; catalyst cost |

化学反应分析

Types of Reactions

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes.

Substitution: Various biaryl compounds, depending on the coupling partner.

科学研究应用

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid has several applications in scientific research:

作用机制

The mechanism of action of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid primarily involves its ability to form boronic esters and participate in cross-coupling reactions. The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds. In Suzuki-Miyaura reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

相似化合物的比较

Structural Analogues with Varying Aromatic Cores

The choice of aromatic core significantly impacts reactivity and application. Below is a comparison with phenyl- and pyridine-based analogues:

Key Insights :

- Thiophene’s electron-rich nature promotes faster oxidative addition in metal-catalyzed reactions compared to benzene or pyridine .

- Pyridine-based analogues may exhibit unique coordination behavior due to the nitrogen atom, enabling applications in catalysis or material science .

Substituent Position and Functional Group Effects

Functional groups and their positions dictate steric and electronic properties:

Key Insights :

- Electron-withdrawing groups (e.g., formyl) increase boronic acid reactivity by polarizing the C-B bond, whereas bulky groups (e.g., tert-butylcarbamoyl) may hinder catalyst access .

Reactivity in Cross-Coupling Reactions

Comparative studies suggest:

- Thiophene vs. Benzene : Thiophene-based boronic acids exhibit higher reactivity in Suzuki-Miyaura couplings due to better conjugation with the boronic acid group .

- Functional Group Effects : The tert-butylcarbamoyl group in the target compound may reduce reaction yields compared to 5-formyl-4-methylthiophen-2-ylboronic acid, as observed in analogues with bulky substituents .

生物活性

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds, making them valuable in medicinal chemistry, particularly in the development of drugs targeting various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound includes a boronic acid functional group, which is crucial for its biological interactions. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H16BNO2S |

| Molecular Weight | 239.13 g/mol |

| IUPAC Name | This compound |

Antioxidant Activity

Recent studies have demonstrated that boronic acids exhibit significant antioxidant properties. In vitro assessments indicated that this compound showed a strong ability to scavenge free radicals, with an IC50 value indicating effective antioxidant capacity. For instance, a study reported an IC50 value of approximately 0.14 µg/mL in DPPH free radical scavenging assays, highlighting its potential as an antioxidant agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it exhibited cytotoxic effects against cancerous cells, particularly the MCF-7 breast cancer cell line, with an IC50 value of 18.76 µg/mL. Importantly, the compound demonstrated minimal toxicity to healthy cell lines, suggesting a favorable therapeutic index . This selective cytotoxicity is critical for developing cancer therapeutics.

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes associated with disease pathways:

- Acetylcholinesterase (AChE) : Moderate inhibition was observed with an IC50 value of 115.63 µg/mL.

- Butyrylcholinesterase (BChE) : High inhibition potential with an IC50 value of 3.12 µg/mL.

- Antiurease Activity : An IC50 value of 1.10 µg/mL was recorded, indicating strong antiurease properties.

- Antithyrosinase Activity : Exhibited an IC50 value of 11.52 µg/mL .

These enzyme inhibition profiles suggest that the compound may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets:

- Reversible Binding : The boronic acid group allows for reversible binding to diols in biological molecules, influencing metabolic pathways.

- Enzyme Interaction : The compound's ability to inhibit enzymes such as AChE and BChE suggests it may modulate neurotransmitter levels, potentially improving cognitive function in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- In Vivo Studies : Animal models have shown that treatment with the compound can reduce tumor growth and improve survival rates in cancer models.

- Formulation Development : The compound has been incorporated into topical formulations, demonstrating enhanced skin penetration and bioavailability compared to traditional formulations .

常见问题

Q. What are the common synthetic routes for preparing 5-(tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid, and how is its purity validated?

- Methodological Answer : Synthesis typically involves coupling a thiophene precursor (e.g., 4-methylthiophene-2-carboxylic acid) with tert-butyl isocyanate to introduce the carbamoyl group, followed by boronation using a palladium-catalyzed Miyaura borylation or via halogen-lithium exchange followed by trapping with a borate ester . Characterization relies on H/C NMR to confirm the boronic acid moiety (broad peak ~δ 7-9 ppm for B-OH) and LC-MS/HPLC for purity assessment (>95%). Thermogravimetric analysis (TGA) may also monitor decomposition temperatures, critical for reaction planning .

Q. What are the recommended storage and handling protocols for this boronic acid derivative?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation of the boronic acid group . Handling requires PPE (gloves, goggles) and avoidance of aqueous or protic solvents during weighing. Pre-drying solvents (e.g., THF over molecular sieves) minimizes side reactions during use .

Q. How does the tert-butylcarbamoyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The tert-butyl group sterically shields the carbamoyl moiety, reducing undesired side reactions (e.g., hydrolysis) while maintaining electron-withdrawing effects that enhance the electrophilicity of the boronic acid. Optimized conditions include Pd(PPh) (2–5 mol%) in a 1:1 mixture of toluene/ethanol with NaCO as base at 80–90°C .

Advanced Research Questions

Q. How can researchers address contradictory data between NMR and HPLC when characterizing this compound?

- Methodological Answer : Discrepancies often arise from residual solvents (e.g., THF) in NMR or column interactions in HPLC. To resolve:

Q. What strategies mitigate boronic acid decomposition during prolonged reactions?

- Methodological Answer : Dehydration via azeotropic distillation (toluene/water) or molecular sieves prevents hydrolysis. For air-sensitive protocols, sparging with inert gas and using stabilized catalysts (e.g., PdCl(dppf)) reduce oxidation. Monitor reaction progress via H NMR or in situ IR to detect premature degradation .

Q. How does solvent polarity impact the efficiency of cross-coupling reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (DMAc, DMF) enhance solubility but may accelerate protodeboronation. Mixed solvents (toluene/DMF 4:1) balance solubility and stability. Dielectric constant measurements () guide solvent selection—lower (e.g., THF, ) minimizes boronic acid aggregation .

Q. What computational methods predict the electronic effects of substituents on boronic acid reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. The tert-butylcarbamoyl group lowers LUMO energy, facilitating transmetallation in Suzuki reactions. Solvent effects are incorporated via PCM (Polarizable Continuum Model) .

Q. How can scaling up synthesis introduce new impurities, and how are they controlled?

- Methodological Answer : Scale-up risks include incomplete borylation (traces of halogenated intermediates) or tert-butyl group cleavage. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。